2-ethyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-Ethyl1benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with an intriguing structure. Let’s break it down:
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Benzofuro[3,2-d]pyrimidin-4(3H)-one : This core structure consists of a benzofuran fused with a pyrimidine ring. The “4(3H)-one” indicates that the oxygen atom is part of a ketone functional group at position 4.
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2-Ethyl : The ethyl group (CH₃CH₂-) is attached to the benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold at position 2.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route is through cyclization reactions. For example, starting from appropriate precursors, you can form the benzofuran and pyrimidine rings, followed by ketone formation at position 4.
Industrial Production:: While there isn’t a widely established industrial method for producing this specific compound, research efforts continue to explore efficient and scalable synthetic routes.
Chemical Reactions Analysis
Reactivity::
- Oxidation : The ketone group can undergo oxidation reactions.
- Reduction : Reduction of the ketone can yield the corresponding alcohol.
- Substitution : Substituents on the benzofuran or pyrimidine rings can participate in substitution reactions.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products:: The specific products depend on the reaction conditions and substituents. For instance, reduction of the ketone could yield the corresponding alcohol.
Scientific Research Applications
- Medicine : It might exhibit biological activity, including antimicrobial or antitumor effects.
- Chemistry : Researchers explore its reactivity and use it as a building block for more complex molecules.
- Industry : If scalable synthesis methods are developed, it could find applications in materials science or pharmaceuticals.
Mechanism of Action
The exact mechanism remains an active area of research. It could interact with specific cellular targets, affecting pathways related to cell growth, metabolism, or signaling.
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-ethyl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10N2O2/c1-2-9-13-10-7-5-3-4-6-8(7)16-11(10)12(15)14-9/h3-6H,2H2,1H3,(H,13,14,15) |
InChI Key |
MKBGYAFFDQAUNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1)OC3=CC=CC=C32 |
Origin of Product |
United States |
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